(4-BenZylphenyl)Zinc bromide
Description
(4-Benzylphenyl)zinc bromide is an organozinc compound characterized by a benzylphenyl group bonded to a zinc bromide moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity .
Properties
Molecular Formula |
C13H11BrZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
benzylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
CLVBOBONFUWAMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-BenZylphenyl)Zinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the oxidative addition of zinc to the bromide, forming the organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
(4-Benzylphenyl)zinc bromide serves as a key nucleophile in transition metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:
Key mechanistic steps:
-
Transmetallation : Transfer of the (4-benzylphenyl) group from zinc to the metal catalyst.
-
Oxidative Addition : Catalyst inserts into the electrophilic bond (e.g., C–X).
-
Reductive Elimination : Formation of the new C–C bond and regeneration of the catalyst .
Nucleophilic Substitution Reactions
The compound acts as a strong nucleophile in SN₂ reactions due to the polarized Zn–C bond:
Example Reaction :
| Substrate (R–X) | Conditions | Conversion | Byproduct |
|---|---|---|---|
| Benzyl Bromide | THF, 25°C, 12 h | 92% | ZnBr₂ |
| Allyl Chloride | –20°C, 2 h | 78% | ZnClBr |
Steric hindrance from the benzyl group reduces reactivity with bulky electrophiles (e.g., tert-butyl halides).
Multicomponent Reactions
In Mannich-type reactions, the reagent participates in one-pot syntheses with aldehydes and amines:
General Pathway :
| Aldehyde (RCHO) | Amine (R'NH₂) | Catalyst | Yield |
|---|---|---|---|
| Glyoxylic Acid | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | None | 89% |
| Formaldehyde | Aniline | CuI | 76% |
This reactivity is attributed to the organozinc intermediate’s ability to facilitate conjugate addition .
Redox Reactions
In zinc-bromine redox flow batteries, analogous zinc-bromide complexes undergo reversible electron transfer:
Charging :
Discharging :
While this compound itself is not used in batteries, its bromide component mirrors the electrolyte behavior in Zn/Br₂ systems .
Stability and Handling
-
Solubility : Soluble in THF, diethyl ether, and DMF; insoluble in water.
-
Decomposition : Reacts violently with protic solvents (e.g., H₂O, ROH):
-
Storage : Requires inert atmosphere (Ar/N₂) at –20°C to prevent oxidation .
Comparative Reactivity
| Parameter | (4-Benzylphenyl)ZnBr | Phenylzinc Bromide | (4-Fluorobenzyl)ZnBr |
|---|---|---|---|
| Electrophilic Reactivity | Moderate | High | Low (due to F withdrawal) |
| Thermal Stability | Decomposes at 120°C | Stable to 150°C | Decomposes at 90°C |
| Catalyst Requirement | Pd/Ni/Fe | Pd only | Ni/Co |
Scientific Research Applications
(4-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (4-BenZylphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Research Findings and Limitations
- Key Gaps : Direct experimental data on (4-Benzylphenyl)ZnBr’s structure or reactivity is absent in the provided evidence. Conclusions are extrapolated from analogues like ZnBr₂ and benzyl bromides.
- Contradictions: (2025) and (1990) both describe trifluoromethyl bromide reactions with zinc but differ in publication dates.
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